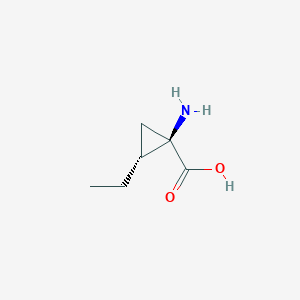

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid

CAS No.: 63393-57-7

Cat. No.: VC1869191

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63393-57-7 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1 |

| Standard InChI Key | RLHIWMRQDUCBDO-INEUFUBQSA-N |

| Isomeric SMILES | CC[C@@H]1C[C@@]1(C(=O)O)N |

| SMILES | CCC1CC1(C(=O)O)N |

| Canonical SMILES | CCC1CC1(C(=O)O)N |

Introduction

Chemical Identity and Basic Properties

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a chiral compound featuring a cyclopropane ring with a specific stereochemical configuration. Also known as (-)-(1R,2R)-coronamic acid, this molecule represents an important class of cyclopropane-containing amino acids . The compound has distinct stereochemistry with the R configuration at both the C1 and C2 positions, which significantly influences its biological activity and chemical reactivity.

Physical and Chemical Properties

The compound has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol . Its structure includes a three-membered cyclopropane ring with an amino group and carboxylic acid functionality at the C1 position, and an ethyl substituent at the C2 position . The specific stereochemical arrangement gives this molecule its unique biological and chemical properties.

Table 1: Key Physical and Chemical Properties of (1R,2R)-1-Amino-2-Ethylcyclopropanecarboxylic Acid

Structural Characteristics

The stereochemistry of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is crucial to its identity and function. The compound contains a cyclopropane ring with a quaternary carbon center at C1 bearing both an amino group and a carboxylic acid functionality . The ethyl substituent at the C2 position is oriented in a specific spatial arrangement defined by the (1R,2R) configuration. This specific stereochemical arrangement distinguishes it from other stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid, such as the (1R,2S) isomer, which has different chemical and biological properties .

Stereochemistry and Isomeric Forms

The stereochemistry of cyclopropane derivatives like (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid significantly impacts their properties and biological activities. The cyclopropane ring, being a rigid three-membered carbocycle, imposes conformational constraints that result in distinct spatial arrangements of substituents .

Comparison with Other Stereoisomers

Several stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid exist, each with distinct properties and potential applications. The (1R,2S) isomer, known as (+)-(1R,2S)-allocoronamic acid, represents a different stereochemical configuration that affects its chemical reactivity and biological behavior .

Table 2: Comparison of (1R,2R)-1-Amino-2-Ethylcyclopropanecarboxylic Acid with Related Stereoisomers

| Stereoisomer | CAS Number | Common Name | Configuration | Reference |

|---|---|---|---|---|

| (1R,2R) | 63393-57-7 | (-)-(1R,2R)-coronamic acid | Cis | |

| (1R,2S) | 65878-53-7 | (+)-(1R,2S)-allocoronamic acid | Trans |

Synthesis and Preparation

The synthesis of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid typically involves complex organic chemistry techniques that require stereoselective reactions to achieve the desired configuration. While specific synthetic routes for this compound are less documented compared to other cyclopropanecarboxylic acids, general methods for similar compounds involve the use of chiral catalysts or starting materials to control stereochemistry.

Stereoselective Synthesis Approaches

The preparation of optically pure (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid presents significant synthetic challenges due to the need for precise control of the stereochemistry at both the C1 and C2 positions. Common approaches may include:

-

Cyclopropanation reactions using chiral catalysts

-

Resolution of racemic mixtures

-

Stereoselective transformations of prochiral precursors

-

Use of naturally occurring chiral building blocks

Biological Significance as Coronamic Acid

One of the most significant aspects of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is its identity as coronamic acid (CMA), a key component of the phytotoxin coronatine (COR) . This biological connection has important implications for plant physiology and pathology.

Role in Coronatine Structure and Function

Coronatine (COR) is a phytotoxin composed of coronafacic acid (CFA) connected to coronamic acid (CMA) via an amide linkage . This toxin functions as a structural and functional mimic of the active plant hormone (+)-7-iso-jasmonoyl-l-isoleucine (JA-IIe), which regulates plant stress responses . The structural similarity allows coronatine to hijack plant hormone signaling pathways, inducing various physiological responses beneficial to bacterial pathogens.

Plant Hormone Activity

The similarity between coronatine and jasmonate plant hormones explains the range of biological activities induced by coronatine in plants . As a component of coronatine, (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (coronamic acid) contributes to these biological effects, making it an interesting compound for agricultural research and potential agrochemical applications .

Derivatives and Related Compounds

Several derivatives of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid have been synthesized and studied, including ester derivatives that may serve as protected forms or prodrugs of the parent compound.

Methyl Ester Derivative

The methyl ester derivative, (1R,2R)-methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS: 138457-96-2), represents a protected form of the parent acid . This derivative maintains the same stereochemical configuration at the cyclopropane ring but features a methyl ester in place of the free carboxylic acid.

Table 3: Comparison of (1R,2R)-1-Amino-2-Ethylcyclopropanecarboxylic Acid with Its Methyl Ester Derivative

Analytical Methods for Identification and Quantification

The characterization and analysis of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid typically involve various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

High-Performance Liquid Chromatography (HPLC)

-

Infrared spectroscopy

-

X-ray crystallography (for solid-state analysis)

These techniques provide essential information about the structural features, purity, and stereochemical configuration of the compound.

Research Applications and Future Directions

As a component of the phytotoxin coronatine, (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (coronamic acid) and its derivatives have attracted significant interest in agricultural research . The compound's ability to mimic plant hormones suggests potential applications in:

-

Development of novel plant growth regulators

-

Understanding plant stress response mechanisms

-

Discovery of new agrochemicals for crop protection

-

Elucidation of plant-pathogen interactions

Recent research has focused on total synthesis approaches to coronatine and its components, including coronamic acid, to enable further studies of their biological activities and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume